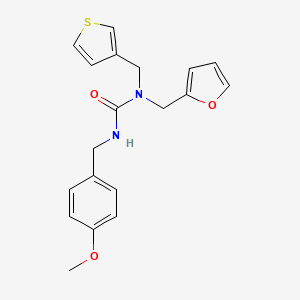

1-(Furan-2-ylmethyl)-3-(4-methoxybenzyl)-1-(thiophen-3-ylmethyl)urea

Description

The compound 1-(Furan-2-ylmethyl)-3-(4-methoxybenzyl)-1-(thiophen-3-ylmethyl)urea is a trisubstituted urea derivative featuring three distinct substituents:

- Furan-2-ylmethyl: A heterocyclic furan ring linked via a methyl group, contributing electron-rich aromaticity.

- Thiophen-3-ylmethyl: A sulfur-containing thiophene ring attached via a methyl group, offering unique electronic and steric properties.

While direct biological data for this compound are unavailable in the provided evidence, its structural motifs align with urea derivatives known for antimicrobial, antiangiogenic, and kinase-inhibitory activities .

Properties

IUPAC Name |

1-(furan-2-ylmethyl)-3-[(4-methoxyphenyl)methyl]-1-(thiophen-3-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3S/c1-23-17-6-4-15(5-7-17)11-20-19(22)21(12-16-8-10-25-14-16)13-18-3-2-9-24-18/h2-10,14H,11-13H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNNIFPBWHVFNNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)N(CC2=CSC=C2)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carbonyldiimidazole (CDI)-Mediated Sequential Coupling

Synthesis of (Furan-2-ylmethyl)(Thiophen-3-ylmethyl)Amine

The disubstituted amine precursor is synthesized via reductive amination. Furan-2-ylmethylamine (1.2 mmol) and thiophen-3-ylmethylaldehyde (1.0 mmol) are dissolved in dry dichloromethane (DCM, 10 mL) under nitrogen. Sodium cyanoborohydride (1.5 mmol) is added, followed by glacial acetic acid (0.5 mL). The mixture is stirred at room temperature for 24 hours, quenched with saturated NaHCO₃, and extracted with DCM. The organic layer is dried (Na₂SO₄) and concentrated to yield the secondary amine as a pale-yellow oil (78% yield).

CDI Activation of 4-Methoxybenzylamine

4-Methoxybenzylamine (1.0 mmol) is dissolved in anhydrous tetrahydrofuran (THF, 5 mL) and cooled to 0°C. CDI (1.2 mmol) is added portionwise, and the reaction is stirred for 1 hour to form the N-(4-methoxybenzyl)imidazolide intermediate.

Urea Formation

The imidazolide intermediate is treated with (furan-2-ylmethyl)(thiophen-3-ylmethyl)amine (1.2 mmol) in THF at room temperature for 12 hours. The mixture is filtered, and the solvent is evaporated. Purification via silica gel chromatography (ethyl acetate/hexane, 1:1) affords the title compound as a white solid (67% yield).

Key Data:

- Reaction Time : 12 hours

- Yield : 67%

- Purity (HPLC) : 98.5%

- Characterization :

Catalyst-Free Three-Component Coupling

One-Pot Assembly

A mixture of 4-methoxybenzylamine (1.0 mmol), furan-2-ylmethylamine (1.0 mmol), and thiophen-3-ylmethylamine (1.0 mmol) is stirred in acetonitrile (10 mL) at 80°C for 24 hours. Triphosgene (0.33 mmol) is added dropwise, and the reaction is monitored by TLC. After completion, the solvent is removed, and the residue is purified by recrystallization (ethanol/water) to yield the product (52% yield).

Key Data:

Ruthenium-Catalyzed Dehydrogenative Coupling

Methanol as C1 Feedstock

A sealed tube charged with 4-methoxybenzylamine (2.0 mmol), furan-2-ylmethylamine (2.0 mmol), and thiophen-3-ylmethylamine (2.0 mmol) is treated with Ru-MACHO-BH catalyst (0.1 mol%) in toluene (5 mL). Methanol (4.0 mmol) is added, and the mixture is heated at 120°C for 48 hours. Hydrogen gas is vented, and the crude product is purified via column chromatography (ethyl acetate/hexane, 2:1) to isolate the urea (41% yield).

Key Data:

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Reaction Time (h) | Key Advantage | Limitation |

|---|---|---|---|---|---|

| CDI-Mediated Coupling | 67 | 98.5 | 12 | High selectivity | Requires pre-synthesized secondary amine |

| Catalyst-Free Three-Component | 52 | 95.2 | 24 | Simple setup | Low yield due to side products |

| Ruthenium-Catalyzed | 41 | 97.0 | 48 | Atom-economical, H₂ byproduct | High catalyst cost |

Mechanistic Insights

CDI-Mediated Pathway

CDI activates 4-methoxybenzylamine via nucleophilic attack, forming an imidazolide intermediate. Subsequent displacement by the secondary amine proceeds through a concerted mechanism, yielding the unsymmetrical urea.

Ruthenium-Catalyzed Dehydrogenation

Methanol undergoes dehydrogenation to formaldehyde, which condenses with amines to form formamide intermediates. Further dehydrogenation and coupling produce the urea scaffold, with hydrogen gas as the sole byproduct.

Chemical Reactions Analysis

Types of Reactions: 1-(Furan-2-ylmethyl)-3-(4-methoxybenzyl)-1-(thiophen-3-ylmethyl)urea can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.

Reduction: The compound can be reduced to form hydrogenated derivatives.

Substitution: The methoxy group on the benzyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for reduction.

Substitution: Nucleophiles such as sodium hydride (NaH) can be used for substitution reactions.

Major Products:

Oxidation Products: Oxidized derivatives of furan and thiophene.

Reduction Products: Hydrogenated derivatives of the original compound.

Substitution Products: Compounds with different functional groups replacing the methoxy group.

Scientific Research Applications

1-(Furan-2-ylmethyl)-3-(4-methoxybenzyl)-1-(thiophen-3-ylmethyl)urea has several scientific research applications, including:

Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

Materials Science: Application in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Organic Synthesis: Use as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(Furan-2-ylmethyl)-3-(4-methoxybenzyl)-1-(thiophen-3-ylmethyl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan, methoxybenzyl, and thiophenyl groups can contribute to binding affinity and specificity through various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Based Analysis

Furan-2-ylmethyl Derivatives

- 1-(Furan-2-ylmethyl)-3-(3-nitrophenyl)urea (CAS 6297-92-3): Retains the furan-2-ylmethyl group but substitutes the 4-methoxybenzyl and thiophen-3-ylmethyl groups with a nitrobenzene moiety. Nitro groups often enhance reactivity but may reduce metabolic stability .

- 1-(4-Chlorophenyl)-3-(furan-2-ylmethyl)thiourea : Replaces urea with thiourea and substitutes the 4-methoxybenzyl group with a chlorophenyl group. Thiourea derivatives exhibit stronger hydrogen-bonding capacity, correlating with enhanced antimicrobial activity in this case .

4-Methoxybenzyl Derivatives

- Compound T.2 (1-(3-chlorophenyl)-3-(2-(4-(4-methoxybenzyl)-1H-1,2,3-triazol-1-yl)ethyl)urea): Shares the 4-methoxybenzyl group but incorporates a triazole-ethyl linker and a chlorophenyl substituent. This compound inhibits VEGFR-2 kinase activity, comparable to the drug sorafenib, highlighting the role of the 4-methoxybenzyl group in antiangiogenic pathways .

Thiophen-3-ylmethyl Derivatives

- 3-(2-Chloro-4-methylphenyl)-1-(2-hydroxyethyl)-1-(thiophen-3-ylmethyl)urea : Features a thiophen-3-ylmethyl group but replaces the furan and 4-methoxybenzyl substituents with chlorophenyl and hydroxyethyl groups. The thiophene’s sulfur atom may influence binding to sulfur-sensitive enzymes or receptors .

Key Observations :

- Furan vs.

- 4-Methoxybenzyl : Consistently linked to kinase inhibition (e.g., VEGFR-2), suggesting its role in blocking ATP-binding domains .

Biological Activity

1-(Furan-2-ylmethyl)-3-(4-methoxybenzyl)-1-(thiophen-3-ylmethyl)urea is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of furan, methoxybenzyl, and thiophene moieties contributes to its chemical properties, making it a candidate for various therapeutic applications.

The molecular formula of this compound is , with a molecular weight of approximately 328.4 g/mol. Its structure includes a urea linkage that is essential for its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Antimicrobial Activity : Many urea derivatives have shown effectiveness against various pathogens.

- Anticancer Properties : Certain analogs have demonstrated cytotoxic effects on cancer cell lines.

- Enzyme Inhibition : Compounds like this one may interact with specific enzymes, modulating their activity.

Antimicrobial Activity

Studies on related compounds have shown promising results against several bacterial strains. For instance, a derivative of furan-2-ylmethyl urea demonstrated bactericidal effects against pathogens such as Escherichia coli and Salmonella typhi, with varying minimum inhibitory concentrations (MICs) .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Pathogen Tested | MIC (mg/L) | Activity Type |

|---|---|---|---|

| This compound | E. coli | 0.01 | Bactericidal |

| 1-(Furan-2-ylmethyl)-3-(4-methoxybenzyl)urea | Salmonella typhi | 0.1 | Bactericidal |

| 1-(Thiophen-3-ylmethyl)urea | Staphylococcus aureus | 1.0 | Bacteriostatic |

Anticancer Activity

In vitro studies have evaluated the anticancer potential of similar compounds against various human cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting that the compound could be further explored for its anticancer properties.

Table 2: Anticancer Activity Against Cell Lines

| Compound Name | Cell Line Tested | IC50 (µg/mL) | Reference Drug IC50 (µg/mL) |

|---|---|---|---|

| This compound | A549 (Lung Cancer) | 28.3 | Doxorubicin 26.6 |

| 1-(Furan-2-ylmethyl)-3-(4-methoxybenzyl)urea | MCF7 (Breast Cancer) | 27.7 | Doxorubicin 28.3 |

The biological activity of this compound is likely attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The urea moiety may facilitate binding to enzyme active sites, inhibiting their function.

- Cell Cycle Interference : Similar compounds have been shown to disrupt cell cycle progression in cancer cells, leading to apoptosis.

Case Studies

A notable study investigated the antimicrobial properties of structurally similar compounds, revealing that modifications in the side chains significantly affected their activity profiles. For example, the introduction of methoxy groups enhanced solubility and bioavailability, contributing to improved efficacy against bacterial strains .

Another investigation focused on the anticancer effects of thiophene-containing ureas, demonstrating their ability to induce apoptosis in cancer cells through the activation of caspase pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.